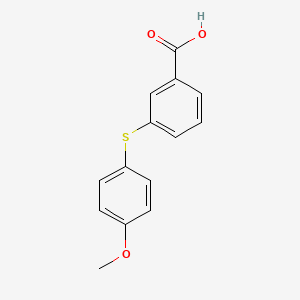

3-(4-methoxyphenyl)sulfanylbenzoic Acid

Cat. No. B8512960

M. Wt: 260.31 g/mol

InChI Key: GDTFNFKJJCBOJF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06888032B2

Procedure details

Cu(I) iodide (10 mg, 0.05 mmol), potassium carbonate (414 mg, 3.0 mmol) and 3-iodobenzoic acid (248 mg, 1.0 mmol) were charged into a screw-capped test tube with Teflon-lining. The tube was evacuated and backfilled with argon (3 cycles). 2-Propanol (1.0 mL, bench grade solvent without degassing and pre-drying), ethylene glycol (111 μL, 2.0 mmol, bench grade solvent) and 4-methoxythiophenol (123 μL, 1.0 mmol) were added by syringes at room temperature. The tube was heated to 80° C. and stirred for 24 hours. The reaction mixture was then allowed to reach room temperature. Ethyl acetate (˜5 mL), water (˜10 mL) and dil. HCl were added to reach pH 3-4. The reaction mixture was extracted with ethyl acetate (2×10 mL) and CH2Cl2 (2×10 mL). The combined organic phase was passed through a short pad of silica (0.5 cm diameter×1 cm height). Solvent was removed and the yellow residue was redissolved in minimum amount of CH2Cl2. Hexane was added slowly and the solution was stand overnight at room temperature. White crystal was obtained as the titled product (221 mg, 85% yield). Rf=0.2 (hexane/ethyl acetate=2/1) (Note: same Rf value as the starting material). Melting point; 121-123° C. 1H NMR (CDCl3, 300 MHz) δ 10.68 (brs, 1 H), 7.86 (s, 1 H), 7.82 (dt, 1 H, J=1.8 Hz, 6.6 Hz), 7.42 (dt, 2 H, J=2.1 Hz, 8.7 Hz), 7.28-7.31 (m, 2 H), 6.90 (dt, 2 H, J=2.1 Hz, 8.7 Hz), 3.83 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 172.0, 160.3, 140.3, 136.1, 132.8, 130.2, 129.2, 129.1, 127.4, 123.1, 55.7. IR (neat, cm−1) 2964 (broad), 2943, 2902, 2875, 2856, 2840, 2813, 2360, 2342, 1688. MS (EI) m/z (relative intensity) 260 (100). Anal. Cald. for C14H12O3S, Cald. C, 64.60; H, 4.65. Found C, 64.52; H, 4.68.

[Compound]

Name

Cu(I) iodide

Quantity

10 mg

Type

reactant

Reaction Step Two

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12].C(O)CO.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([SH:29])=[CH:25][CH:24]=1.Cl>O.C(OCC)(=O)C.CC(O)C>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[CH:25][CH:24]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

111 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

123 μL

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)S

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Two

[Compound]

|

Name

|

Cu(I) iodide

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

414 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

248 mg

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C(=O)O)C=CC1

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted with ethyl acetate (2×10 mL) and CH2Cl2 (2×10 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the yellow residue was redissolved in minimum amount of CH2Cl2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexane was added slowly

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the solution was stand overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)SC=1C=C(C(=O)O)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 221 mg | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 84.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |